N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide
Description
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane ring fused to a carboxamide group, which is further substituted with a 4-methoxy-2-methylphenyl moiety. This compound belongs to a broader class of cyclopropanecarboxamide derivatives, which are explored for diverse biological activities, including kinase inhibition () and herbicidal properties (). The methoxy and methyl groups on the aromatic ring likely influence its electronic properties and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(15-2)5-6-11(8)13-12(14)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKQXOIFRQWCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2-methylphenylamine and cyclopropanecarboxylic acid.
Amidation Reaction: The primary synthetic route involves the amidation of cyclopropanecarboxylic acid with 4-methoxy-2-methylphenylamine. This reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxy-2-methylphenyl)cyclopropanecarboxamide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: N-(4-hydroxy-2-methylphenyl)cyclopropanecarboxamide.
Reduction: N-(4-methoxy-2-methylphenyl)cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
1.1 Mechanism of Action
CRAVACITINIB functions primarily as an inhibitor of the Janus kinase (JAK) family, particularly Tyk2. This inhibition disrupts the signaling pathways involved in inflammatory processes. By modulating immune responses, CRAVACITINIB shows promise in treating autoimmune conditions such as psoriasis and other inflammatory diseases .
1.2 Therapeutic Indications
The compound has been investigated for several therapeutic indications:
- Psoriasis : Approved for the treatment of moderate to severe psoriasis, CRAVACITINIB has shown significant efficacy in reducing psoriatic lesions and improving patient quality of life.
- Investigational Uses : Beyond psoriasis, it is being studied for conditions like atopic dermatitis and alopecia areata due to its anti-inflammatory properties .
Clinical Research Findings
2.1 Clinical Trials
CRAVACITINIB has undergone multiple clinical trials to assess its safety and efficacy. Notable findings include:
- Phase II Trials : Demonstrated substantial improvements in the Psoriasis Area and Severity Index (PASI) scores among participants, indicating effective lesion clearance.
- Phase III Trials : Ongoing studies are evaluating long-term safety and effectiveness in diverse populations .
2.2 Case Studies
Several case studies illustrate the effectiveness of CRAVACITINIB:
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence its binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide and related compounds:
Key Comparative Insights
Structural Diversity: The target compound’s 4-methoxy-2-methylphenyl group distinguishes it from pyridinyl (), thiazolyl (), and nitrophenyl () analogs. These substituents modulate electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro) and steric bulk, impacting receptor binding .
Synthetic Efficiency :
- Yields vary significantly: compound 33 () was synthesized in 49% yield, while the diethyl-substituted analog () achieved 78%. This suggests that steric hindrance from substituents (e.g., diethyl groups) may improve reaction efficiency .
Biological Activity :
- GSK-3β Inhibition : Pyridinyl derivatives () exhibit anti-neuroinflammatory effects, whereas the target compound’s activity remains uncharacterized but could be inferred from its structural similarity .
- Anticancer vs. Antiviral : Tozasertib () and Asunaprevir () demonstrate how cyclopropanecarboxamide serves as a scaffold for diverse therapeutic applications, contingent on auxiliary functional groups .
Physicochemical Properties :
- The nitro group in CID 3918214 () increases molecular polarity (logP ~1.5) compared to the target compound’s methoxy-methyl group (estimated logP ~2.3), affecting solubility and membrane permeability .
- Diastereomer formation in highlights the stereochemical challenges posed by bulky substituents .
Research Findings and Implications
- Therapeutic Potential: Cyclopropanecarboxamide derivatives are versatile scaffolds. For example, Asunaprevir’s success in hepatitis C treatment () underscores the importance of sulfonyl and prolyl groups in antiviral activity, while the target compound’s methoxy-methylphenyl group may favor CNS penetration for neuroinflammatory applications .
- Synthetic Optimization : The lower yield of compound 33 (49%) compared to compound 27 (58%) () suggests that oxadiazole ring formation introduces synthetic complexity, warranting alternative catalysts or conditions .
- SAR Studies : The fungicidal activity of thiazolyl-substituted analogs () implies that bioisosteric replacement of the phenyl group with heterocycles could enhance the target compound’s pesticidal or antimicrobial properties .
Biological Activity
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring fused with an aromatic amide structure. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that similar compounds possess significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, such as U937 (human myeloid leukemia).
- Anti-inflammatory Effects : The structural characteristics of cyclopropanecarboxamides often correlate with anti-inflammatory properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting pathogen growth.
Case Studies and Research Findings
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
- Antimicrobial Evaluation :
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
